molecular formula C21H17ClN4O2S B3397400 N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021216-32-9

N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B3397400
CAS No.: 1021216-32-9
M. Wt: 424.9 g/mol
InChI Key: DPLBJYYIFGKHEN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a synthetic pyrazole-derivative scaffold of significant interest in early-stage pharmacological research, particularly in the fields of oncology and inflammation. The pyrazole core is a privileged structure in medicinal chemistry, known to be a key pharmacophore in numerous bioactive molecules . Recent scientific advancements highlight that novel pyrazole-based compounds are actively being investigated for their potential as targeted cancer therapeutics. These compounds frequently exhibit biological activity by inhibiting specific pathways crucial for cancer cell proliferation and survival . Concurrently, the pyrazole moiety has a well-established history in anti-inflammatory drug discovery, forming the basis of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors . The specific substitution pattern of this compound, featuring a chloro-methoxyphenyl acetamide group linked via a thioether bridge to a phenylpyrazolopyrazine system, suggests potential for targeted mechanism-of-action studies. Researchers are exploring such complex derivatives to develop new chemical entities that can trigger apoptosis (programmed cell death) and induce autophagic responses in various cancer cell lines, including A549 (lung carcinoma) and others . This reagent is provided For Research Use Only and is intended solely for laboratory investigations to elucidate novel therapeutic pathways and biological mechanisms.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-28-19-8-7-15(22)11-17(19)24-20(27)13-29-21-18-12-16(14-5-3-2-4-6-14)25-26(18)10-9-23-21/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLBJYYIFGKHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the following categories:

Structural Analogues with Pyrazolo-Pyrazine/Pyrimidine Cores
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide C₂₂H₁₈ClN₅O₂S 451.93 3-chloro-4-methoxyphenyl Positional isomer; no activity data
N-(4-ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (G420-0037) C₂₂H₂₀N₄O₂S 404.49 4-ethoxyphenyl Screening compound; no explicit activity
N-(2H-1,3-benzodioxol-5-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (G420-0046) C₂₁H₁₆N₄O₃S 412.45 Benzodioxol group Structural diversity in aryl substituents

Key Observations :

  • Substituents on the phenyl ring (e.g., methoxy, ethoxy, chloro, benzodioxol) modulate physicochemical properties such as solubility and lipophilicity. For instance, the benzodioxol group in G420-0046 may enhance metabolic stability compared to the chloro-methoxy substituent in the target compound .
  • Positional isomerism (e.g., 5-chloro-2-methoxy vs.
Thiadiazole and Triazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity/Notes Reference
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) C₂₂H₂₄N₄O₂S₂ 464.58 Benzylthio, isopropyl-methylphenoxy 133–135 No activity data
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide C₂₅H₂₄N₆O₂S₃ 552.69 Pyrazolone-thiadiazole hybrid N/A Anti-inflammatory (5-LOX inhibition predicted)

Key Observations :

  • Thiadiazole-based analogs (e.g., 5h) exhibit lower molecular weights (464.58 vs. ~450–550 for pyrazolo-pyrazines) and simpler heterocyclic cores, which may reduce synthetic complexity .
Triazino-Indole and Benzofuran-Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Biological Activity/Notes Reference
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) C₂₁H₁₇N₇OS 431.47 Triazino-indole core, cyanomethylphenyl >95 Hit identification for proteins
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) C₁₇H₁₁ClN₄O₃S 394.81 Benzofuran-oxadiazole core N/A Antimicrobial activity

Key Observations :

  • Triazino-indole (e.g., 23) and benzofuran-oxadiazole (e.g., 2a) derivatives highlight the diversity of heterocyclic systems in drug design. The target compound’s pyrazolo-pyrazine core may provide unique pharmacokinetic profiles compared to these analogs .

Q & A

Basic: What are the critical steps in synthesizing N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by thioacetamide coupling. Key steps include:

  • Nucleophilic substitution to introduce the thioether group.
  • Amide bond formation between the chloro-methoxyphenyl moiety and the pyrazine derivative.
    Intermediates are characterized using Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) to verify molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity at each stage .

Advanced: How can reaction conditions be optimized to enhance yield and minimize byproducts during synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
  • Catalyst use : Palladium-based catalysts for coupling reactions or triethylamine for acid scavenging.
  • Reaction monitoring : Thin-Layer Chromatography (TLC) or HPLC to track progress and terminate reactions at optimal conversion points .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Identifies functional groups (e.g., methoxy, chloro-phenyl) and confirms regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine atoms).
  • HPLC with UV/Vis detection : Quantifies purity (>95% typically required for pharmacological studies).
  • X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry .

Advanced: How do structural modifications to the pyrazolo-pyrazine core influence biological activity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring enhance metabolic stability.
  • Heterocycle variations : Replacing pyrazine with pyrimidine (as in related compounds) alters kinase inhibition profiles.
  • Thioether vs. ether linkages : Thioether groups improve lipophilicity, potentially enhancing membrane permeability.
    Comparative studies with analogs (e.g., triazolo-pyrazine derivatives) suggest modifications can tune target selectivity .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Answer:

  • Assay standardization : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration).
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
  • Structural analogs : Use compounds with incremental modifications (e.g., methoxy vs. ethoxy groups) to isolate activity trends.
  • Computational docking : Predict binding modes to clarify discrepancies in target affinity (e.g., kinase vs. GPCR interactions) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxidation of thioether : Prevented by using degassed solvents and inert atmospheres.
  • Ring-opening of pyrazine : Mitigated by avoiding strong acids/bases during coupling steps.
  • Diastereomer formation : Controlled by chiral chromatography or enantioselective catalysts.
    Byproducts are identified via LC-MS and removed through recrystallization or column chromatography .

Advanced: What methodologies are used to elucidate the compound’s mechanism of action in kinase inhibition?

Answer:

  • Kinase profiling panels : Test inhibition against a broad range of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells.
  • Mutagenesis studies : Identify critical residues in kinase active sites (e.g., ATP-binding pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

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